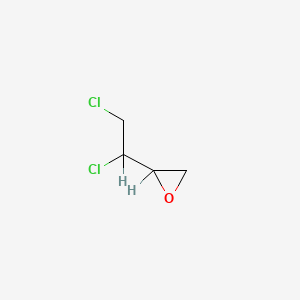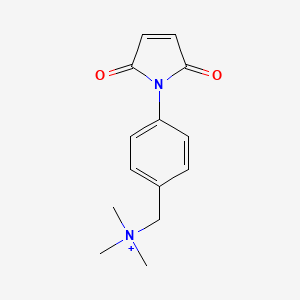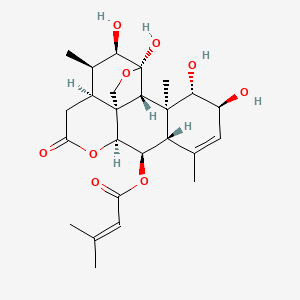
Curium-244
Overview
Description
Curium-244 is a synthetic radioactive isotope of the element curium, which belongs to the actinide series in the periodic table. It was first synthesized in 1944 by bombarding plutonium-239 with alpha particles. This compound has a half-life of approximately 18.11 years and decays primarily through alpha emission to form plutonium-240 . This isotope is notable for its use as a heat source in radioisotope thermoelectric generators, which are employed in space missions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curium-244 is produced through successive neutron captures and beta decays of plutonium-242. The process involves irradiating plutonium-242 with neutrons in a nuclear reactor, leading to the formation of plutonium-243, which subsequently undergoes beta decay to form americium-243. Further neutron capture and beta decay steps result in the formation of this compound .
Industrial Production Methods: The industrial production of this compound involves the reprocessing of spent nuclear fuel. Curium is separated from other actinides and fission products through solvent extraction and ion-exchange techniques. The separated curium is then purified and converted into a suitable chemical form, such as curium oxide or curium nitrate, for further use .
Chemical Reactions Analysis
Types of Reactions: Curium-244 primarily undergoes alpha decay, but it can also participate in various chemical reactions, including oxidation, reduction, and complexation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form curium dioxide (CmO2) using oxygen or other oxidizing agents.
Reduction: this compound can be reduced to its metallic form using reducing agents such as lithium or calcium.
Complexation: this compound forms complexes with various ligands, including nitrates, chlorides, and organic chelating agents.
Major Products:
Oxidation: Curium dioxide (CmO2)
Reduction: Metallic curium (Cm)
Complexation: Curium nitrate (Cm(NO3)3), curium chloride (CmCl3), and other curium-ligand complexes.
Scientific Research Applications
Curium-244 has several scientific research applications across various fields:
Chemistry: Used as a tracer in radiochemical studies to understand the behavior of actinides in different chemical environments.
Biology: Employed in radiobiological research to study the effects of alpha radiation on biological tissues.
Medicine: Investigated for potential use in targeted alpha therapy for cancer treatment, although its high radioactivity poses significant challenges.
Industry: Utilized in radioisotope thermoelectric generators (RTGs) for space missions, providing a reliable heat source for power generation in remote and harsh environments
Mechanism of Action
Curium-244 exerts its effects primarily through the emission of alpha particles during its radioactive decay. These alpha particles have high linear energy transfer (LET) and can cause significant ionization and damage to nearby molecules and cells. In biological systems, the alpha particles can induce DNA damage, leading to cell death or mutations. The high energy of the emitted alpha particles makes this compound an effective heat source in RTGs, where the heat generated from radioactive decay is converted into electrical power .
Comparison with Similar Compounds
Curium-244 can be compared with other isotopes of curium and similar actinides:
Curium-243: Has a longer half-life (29.1 years) and is less radioactive than this compound, making it more suitable for long-term applications.
Curium-245: Has a much longer half-life (8,500 years) and is primarily used in scientific research due to its stability.
Plutonium-238: Commonly used in RTGs, has a half-life of 87.7 years, and emits less gamma radiation compared to this compound, making it safer for certain applications
This compound is unique due to its relatively short half-life and high alpha particle emission, making it a potent heat source for space missions but also posing significant handling and safety challenges.
Properties
IUPAC Name |
curium-244 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cm/i1-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWWFAAXEMMFMS-OIOBTWANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[244Cm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930604 | |
| Record name | (~244~Cm)Curium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.06275 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13981-15-2 | |
| Record name | Curium-244 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13981-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Curium Cm-244 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~244~Cm)Curium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CURIUM CM-244 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R0H26WH56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![22,28-Diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B1199268.png)






![[9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate](/img/structure/B1199281.png)



